molecular formula C5H7N2NaS- B11747227 [(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium

[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium

Cat. No.: B11747227
M. Wt: 150.18 g/mol
InChI Key: HDCOXQVCUVIRAM-UHFFFAOYSA-M
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Description

[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium is a compound that features a 5-methylimidazole ring substituted with a methyl group at the 4-position and a sulfanide group at the 1-position

Chemical Reactions Analysis

Types of Reactions

[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanide group to thiols.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the imidazole ring.

Scientific Research Applications

[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium is unique due to the presence of the sulfanide group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other imidazole derivatives and suitable for specialized applications.

Properties

Molecular Formula

C5H7N2NaS-

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C5H8N2S.Na/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);/p-1

InChI Key

HDCOXQVCUVIRAM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=CN1)C[S-].[Na]

Origin of Product

United States

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